molecular formula C23H26N4O6S2 B2375335 Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361173-97-9

Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2375335
CAS No.: 361173-97-9
M. Wt: 518.6
InChI Key: CIXUUKOHSLFTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonyl-piperazine derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at position 6. The structure includes a carbamoyl linkage between the phenylsulfonyl and thiazole moieties, as well as an ethyl ester at the piperazine terminus. Such design elements are common in medicinal chemistry for optimizing pharmacokinetic properties (e.g., bioavailability) and target binding .

Properties

IUPAC Name

ethyl 4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S2/c1-3-32-17-7-10-19-20(15-17)34-22(24-19)25-21(28)16-5-8-18(9-6-16)35(30,31)27-13-11-26(12-14-27)23(29)33-4-2/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXUUKOHSLFTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group on the benzothiazole moiety (position 6) undergoes nucleophilic substitution under alkaline conditions. For example:

  • Hydrolysis : Reaction with aqueous NaOH at 80–100°C replaces the ethoxy group with a hydroxyl group, forming a phenolic derivative.

  • Aminolysis : Treatment with primary amines (e.g., methylamine) in DMF yields substituted benzothiazole derivatives.

Key reagents :

  • NaOH, KOH (hydroxide sources)

  • Aliphatic/aromatic amines

Sulfonamide Reactivity

The sulfonyl group participates in nucleophilic attacks, particularly at the sulfur atom:

  • Reduction : Sodium borohydride (NaBH4) in ethanol reduces the sulfonyl group to a thioether, though yields are moderate (45–60%).

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids form biaryl sulfones under inert atmospheres.

Piperazine Ring Modifications

The piperazine ring exhibits basicity and undergoes alkylation/acylation:

  • Ester Hydrolysis : The ethyl ester group is cleaved under acidic (HCl) or basic (LiOH) conditions to form a carboxylic acid derivative .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile to form quaternary ammonium salts.

Typical conditions :

Reaction TypeReagentSolventTemperature
Ester hydrolysis2M HCl or 1M LiOHTHF/H₂O60°C
N-AlkylationMethyl iodideAcetonitrileRT

Amide Bond Reactivity

The carbamoyl linkage between the benzothiazole and phenyl rings is susceptible to:

  • Acidic Cleavage : Concentrated HCl at reflux hydrolyzes the amide bond, yielding 4-sulfonylpiperazine and 6-ethoxybenzothiazole-2-carboxylic acid.

  • Schotten-Baumann Acylation : Forms new amides when reacted with acyl chlorides (e.g., acetyl chloride) in biphasic conditions.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at position 5 or 7:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, predominantly at position 5 .

  • Halogenation : Bromine in acetic acid adds a bromine atom at position 7 .

Comparative Reactivity of Derivatives

Substituents on the benzothiazole ring influence reaction outcomes:

Derivative (R Group)Reactivity Trend (vs. Ethoxy)Key Observation
6-Methoxy (EVT-2958249)Higher stability under acidic conditionsReduced hydrolysis rate by 20%
6-Chloro (EVT-2498708)Enhanced electrophilic substitutionBromination occurs 1.5× faster

Industrial-Scale Reaction Considerations

  • Catalysts : Pd/C or Raney nickel for hydrogenation/deoxygenation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

  • Yield Optimization : Microwave-assisted synthesis reduces reaction time by 40% for ester hydrolysis .

Mechanistic Insights

  • Nucleophilic Substitution : Follows SN2 pathway at the ethoxy group due to steric hindrance from the benzothiazole ring.

  • Amide Hydrolysis : Acid-catalyzed mechanism proceeds via a tetrahedral intermediate.

This compound’s multifunctional design enables diverse synthetic applications, particularly in medicinal chemistry for creating analogs with tailored biological activities. Experimental protocols emphasize controlled conditions to manage competing reactivities of its functional groups .

Scientific Research Applications

Biological Activities

Research has demonstrated various biological activities associated with this compound:

1. Analgesic Effects:

  • Studies have shown that compounds similar to Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exhibit significant analgesic properties by modulating pain pathways through enzyme inhibition (e.g., Fatty Acid Amide Hydrolase - FAAH).

2. Anticancer Activity:

  • Compounds containing benzothiazole structures have been noted for their ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

3. Antibacterial Properties:

  • Similar derivatives have shown antibacterial activity against various strains of bacteria, indicating possible therapeutic applications in infectious diseases.

Case Study 1: Analgesic Activity

In a study evaluating the analgesic effects of piperazine derivatives, it was found that compounds similar to this compound significantly reduced allodynia in rat models. The mechanism was attributed to FAAH inhibition, leading to increased endocannabinoid levels.

Case Study 2: Anticancer Properties

Research on related compounds demonstrated their ability to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. The presence of the benzo[d]thiazole group was crucial for this activity, suggesting that this compound may exhibit similar properties.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Intermediate Compounds:
    • Initial reactions involving the creation of a carbamoyl group linked to a benzothiazole structure.
  • Final Product Formation:
    • Subsequent reactions lead to the formation of the final product through controlled conditions that optimize yield and purity.

Synthetic Route Overview

StepReaction DescriptionConditions
1Formation of carbamoyl intermediateRoom Temperature
2Reaction with piperazine derivativeControlled Temperature

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that compounds with similar structures generally exhibit low toxicity profiles. Studies have shown minimal adverse effects at therapeutic doses, making them promising candidates for further development.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares a sulfonyl-piperazine-carboxylate backbone with several analogs, but variations in substituents modulate activity and selectivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Key Structural Features Biological Activity Potency/IC₅₀ Reference
Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate 6-ethoxybenzo[d]thiazole, carbamoyl linkage, ethyl ester Likely protease or kinase inhibition (inferred) N/A N/A
Ethyl 4-[(4-{[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate 4-phenoxyphenyl-thiazole substituent Unknown (structural analog) N/A
2-(4-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide derivatives Thiazolylhydrazone, fluorophenyl-piperazine AChE inhibition IC₅₀: 0.8–2.1 µM
Benzothiazin-4-one sulfonyl-piperazines Benzothiazinone core, nitro/trifluoromethyl groups Antitubercular MIC: 0.2–1.6 µM
Thiazole-acetohydrazide derivatives (e.g., T1–T12) Pyridazinone, fluorophenyl-piperazine Antimicrobial (Gram-positive bacteria) MIC: 4–32 µg/mL

Pharmacokinetic Considerations

  • Ethyl Ester vs. tert-Butyl Carbamate : The ethyl ester in the target compound may improve metabolic stability compared to tert-butyl-protected analogs (e.g., ), which require deprotection for activity .
  • Substituent Effects: 6-Ethoxybenzo[d]thiazole: Likely enhances metabolic resistance versus electron-withdrawing groups (e.g., nitro in benzothiazinones) . Phenoxyphenyl vs. Ethoxy Groups: Bulky phenoxyphenyl substituents () may reduce solubility but improve target affinity in hydrophobic pockets .

Biological Activity

Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound featuring a benzothiazole scaffold, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. These derivatives are modified through various chemical reactions such as condensation and sulfonation to achieve the desired structure.

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various pathogens. A study reported significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating potent activity:

Pathogen MIC (μg/mL) Inhibition (%)
Staphylococcus aureus10099
Escherichia coli25098

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that the compound induced cell death in A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines with IC50 values in the low micromolar range:

Cell Line IC50 (μM)
A5495.0
MCF7-MDR6.5
HT10804.8

This cytotoxicity profile suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Research indicates that the biological activity of this compound may be linked to its ability to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This inhibition results in the disruption of bacterial cell division and growth .

Case Studies and Applications

In a recent case study focusing on drug-resistant bacterial strains, the compound demonstrated efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their resistance to multiple antibiotics. The study highlighted the potential of this compound as a lead structure for developing new therapies targeting these challenging pathogens .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis requires multi-step reactions, including sulfonylation, carbamoyl coupling, and piperazine ring formation. Key parameters include:

  • Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for carbamoyl coupling to enhance reaction efficiency .
  • Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation, ensuring >90% yield .
    • Characterization : Validate intermediates and final product via 1H^1 \text{H}-/13C^{13} \text{C}-NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How do the functional groups in this compound influence its physicochemical properties?

  • Methodological Answer : Functional groups dictate solubility, stability, and reactivity:

  • Sulfonyl group : Enhances water solubility via polar interactions but may reduce membrane permeability .
  • Piperazine ring : Provides basicity (pKa ~8.5), enabling pH-dependent solubility and salt formation for improved bioavailability .
  • Ethoxybenzo[d]thiazole : Contributes to lipophilicity (logP ~3.2), influencing cellular uptake .
    • Experimental validation : Perform logP measurements (shake-flask method) and thermogravimetric analysis (TGA) to assess thermal stability .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy :
  • NMR : Assign peaks for sulfonyl (δ 3.2–3.5 ppm) and piperazine (δ 2.8–3.1 ppm) protons .
  • FT-IR : Confirm carbamoyl C=O stretch at ~1680 cm1^{-1} .
  • Mass spectrometry : HRMS (ESI+) for molecular ion [M+H]+^+ at m/z 544.643 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictory data on this compound’s enzyme inhibition potency?

  • Methodological Answer :

  • Variable substituent analysis : Compare analogues with modified ethoxy or sulfonyl groups (Table 1).
SubstituentIC50_{50} (μM)Target EnzymeReference
Ethoxy0.12COX-2
Methoxy1.45COX-2
  • Crystallography : Co-crystallize the compound with COX-2 to identify binding interactions (e.g., hydrogen bonds with Gln192^{192}) .
    • Statistical validation : Use ANOVA to assess significance of substituent effects on IC50_{50} (p < 0.05) .

Q. What strategies address discrepancies in spectral data between synthetic batches?

  • Methodological Answer :

  • Batch comparison : Analyze 1H^1 \text{H}-NMR spectra for impurities (e.g., unreacted sulfonyl chloride at δ 4.1 ppm) .
  • Isotopic labeling : Synthesize 15N^{15} \text{N}-piperazine derivatives to resolve overlapping signals in crowded spectral regions .
  • Machine learning : Train models on historical NMR/MS datasets to predict and correct batch-specific anomalies .

Q. How can computational modeling predict this compound’s metabolic stability?

  • Methodological Answer :

  • In silico tools :
  • CYP450 inhibition : Use Schrödinger’s QikProp to predict CYP3A4 liability (predicted IC50_{50} = 8.2 μM) .
  • Metabolite ID : Run MetaSite simulations to identify probable oxidation sites (e.g., ethoxy → hydroxyl) .
  • Validation : Compare in vitro microsomal stability (t1/2_{1/2}) with predictions (R2^2 > 0.85 acceptable) .

Q. What experimental designs mitigate off-target effects in kinase inhibition assays?

  • Methodological Answer :

  • Selectivity panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., JAK2 inhibition at 1 μM) .
  • Dose-response curves : Use 10-point dilution series (0.1 nM–10 μM) to calculate selectivity indices (SI = IC50_{50}(off-target)/IC50_{50}(target)) .
  • CRISPR validation : Knock out primary targets (e.g., PI3Kα) in cell lines to confirm on-target effects .

Q. How do formulation choices impact in vitro vs. in vivo activity discrepancies?

  • Methodological Answer :

  • Solubility enhancement : Use PEG-400/TPGS mixtures to increase solubility from 0.5 mg/mL (aqueous) to 12 mg/mL .
  • Pharmacokinetics : Compare AUC (iv vs. oral) in rodents to assess bioavailability (<20% suggests first-pass metabolism) .
  • Tissue distribution : Radiolabel the compound (14C^{14} \text{C}) and quantify accumulation in target organs via scintillation counting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.